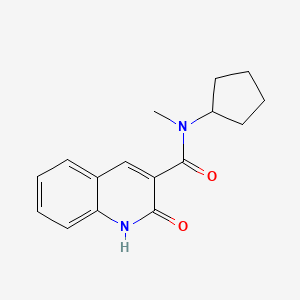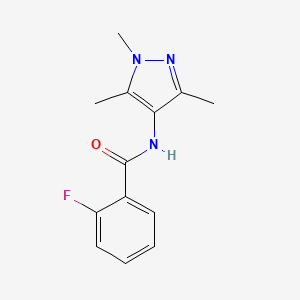
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, also known as BM-573, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the family of isoquinoline carboxamides and has shown promising results in various scientific research studies.
Wirkmechanismus
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects through the inhibition of the enzyme, neutral endopeptidase (NEP). NEP is involved in the degradation of several biologically active peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and endothelin-1 (ET-1). By inhibiting NEP, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide increases the levels of these peptides, which in turn, leads to the activation of several signaling pathways that are involved in the regulation of blood pressure, inflammation, and thrombosis.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to inhibit the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit platelet aggregation and reduce the formation of thrombi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments include its specificity for NEP inhibition, its ability to modulate several signaling pathways, and its potential use in the treatment of various diseases. However, one limitation of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
Several future directions can be explored in the study of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer, particularly in the inhibition of tumor angiogenesis. Furthermore, the development of more potent and selective NEP inhibitors can be explored to enhance the therapeutic efficacy of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the condensation of 2-methoxybenzylamine with methyl-3,4-dihydroxybenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by acylation of the amine group with 3-chloro-4-fluoro-benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-atherosclerotic, anti-inflammatory, and anti-thrombotic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)16-11-14-9-5-6-10-15(14)17(21)19-16/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSKHQCGFNHYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)
